

Advanced Protocol: Preparation of ROR Modulators Using Cyclopropyl Amine Linkers

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Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)ethan-1-amine

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Introduction: The ROR γ Challenge and the Cyclopropyl Solution

Retinoic acid receptor-related Orphan Receptor γ (ROR

γ) is the master transcription factor driving the differentiation of Th17 cells, which produce pro-inflammatory cytokines (IL-17A, IL-17F, IL-22). Dysregulation of this pathway is central to autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Small molecule inverse agonists of ROR

γ typically feature a biaryl core connected to a polar headgroup via a linker. However, flexible alkyl linkers often suffer from:

- Rapid Oxidative Metabolism: Susceptibility to CYP450-mediated hydroxylation.
- Entropic Penalty: High conformational freedom reduces binding affinity.

The Cyclopropyl Amine Advantage: Replacing linear alkyl chains with a cyclopropyl amine moiety offers a bioisosteric solution. The strained ring locks the N-C bond vectors, reducing the

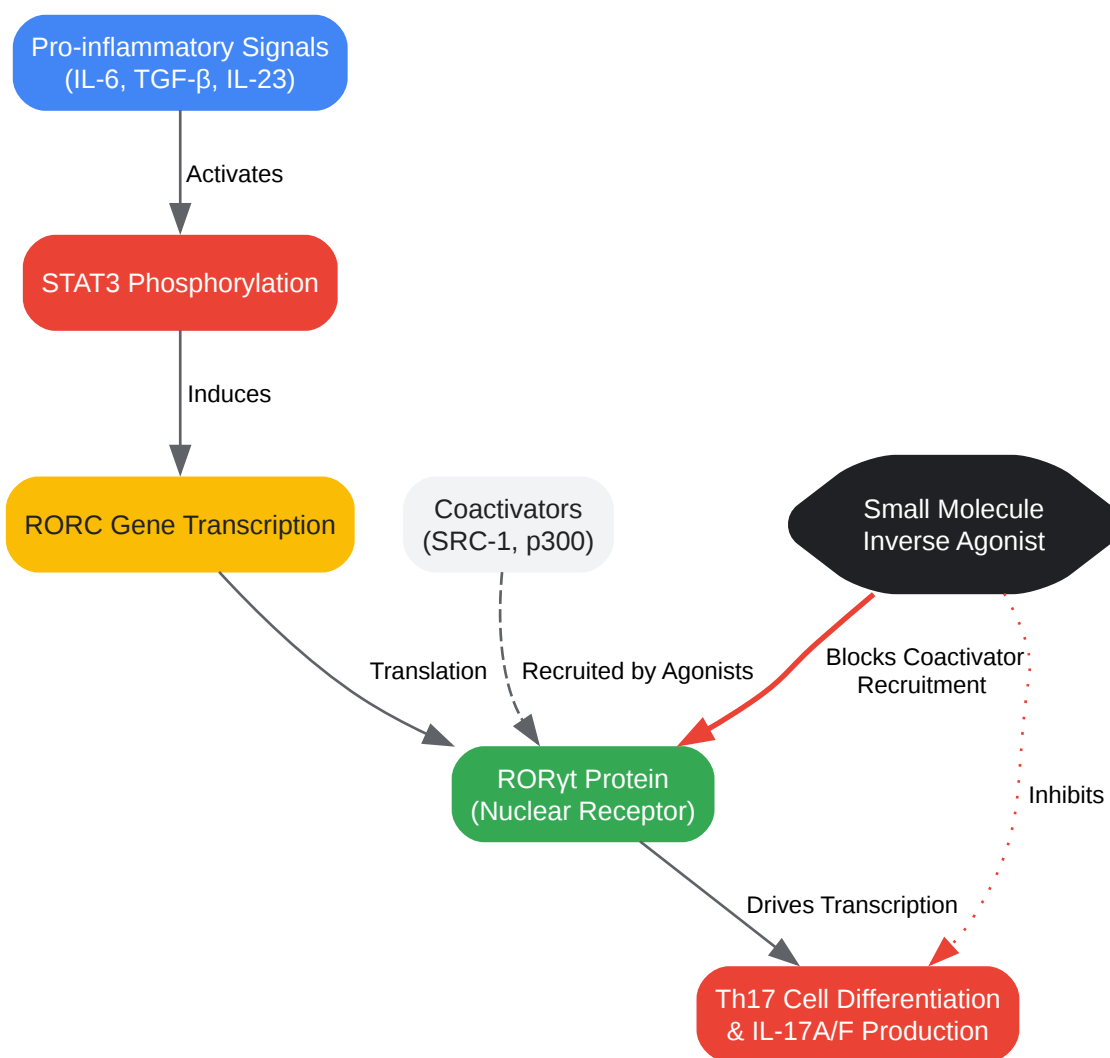
entropic cost of binding, while the lack of adjacent abstractable protons (compared to ethyl/isopropyl groups) significantly improves metabolic half-life (

).

ROR t Signaling Pathway

The following diagram illustrates the critical node ROR

t occupies in the Th17 differentiation pathway, highlighting the intervention point for inverse agonists.



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Figure 1: ROR

t signaling cascade. Inverse agonists displace coactivators, silencing the Th17 inflammatory program.

Chemical Synthesis Protocol

This section details the synthesis of a chiral (1-substituted)cyclopropyl amine linker and its subsequent coupling to a biaryl sulfone core (a validated ROR

pharmacophore).

Phase A: Synthesis of Chiral Cyclopropyl Amine Linker

Methodology: Curtius Rearrangement.[1][2] This route is preferred over the Kulinkovich reaction for its scalability and retention of stereochemistry.

Reagents Required:

- Precursor: 1-Phenylcyclopropane-1-carboxylic acid (commercially available or prepared via dialkylation of phenylacetonitrile).
- Diphenylphosphoryl azide (DPPA).
- Triethylamine (TEA).
- tert-Butanol (t-BuOH).
- 4M HCl in Dioxane.

Step-by-Step Protocol:

- Acyl Azide Formation:
 - Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M) under N₂.
 - Add TEA (1.2 eq) followed by DPPA (1.1 eq) dropwise at 0°C.

- Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
- Checkpoint: Monitor by TLC (disappearance of acid).
- Curtius Rearrangement & Trapping:
 - Heat the reaction mixture to 90°C. Evolution of gas indicates isocyanate formation.
 - Once gas evolution ceases (~1-2 hours), add excess tert-butanol (5.0 eq) and reflux for 12 hours.
 - Concentrate the mixture and purify via silica gel chromatography (Hex/EtOAc) to isolate the N-Boc-1-phenylcyclopropylamine.
- Deprotection:
 - Dissolve the N-Boc intermediate in DCM.
 - Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir at RT for 4 hours.
 - Concentrate in vacuo to yield the Cyclopropyl Amine Hydrochloride salt.[3]

Phase B: Coupling to ROR Biaryl Core

Target Scaffold: 4'-((cyclopropylamino)methyl)-[1,1'-biphenyl]-4-sulfonamide derivative.

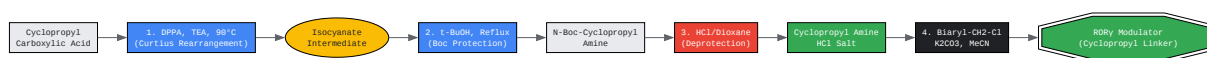
Step-by-Step Protocol:

- Nucleophilic Substitution:
 - Substrate: 4-(chloromethyl)-4'-sulfonyl-biphenyl core (1.0 eq).
 - Amine: Cyclopropyl amine HCl salt (from Phase A) (1.2 eq).
 - Base:
(3.0 eq) or DIPEA (2.5 eq).

- Solvent: Acetonitrile (MeCN) or DMF.
- Condition: Heat to 60°C for 6-12 hours.
- Work-up:
 - Dilute with EtOAc, wash with water and brine.
 - Dry over

, filter, and concentrate.
- Purification:
 - Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Synthetic Workflow Diagram



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Figure 2: Synthetic route for installing the cyclopropyl amine linker via Curtius rearrangement. [1]

Biological Evaluation Protocols

To validate the efficacy of the synthesized modulators, two orthogonal assays are required: a biochemical binding assay and a functional cellular assay.

Protocol A: TR-FRET ROR t Binding Assay

This assay measures the ability of the compound to displace a coactivator peptide, confirming the "Inverse Agonist" mechanism.

- Reagents:

- Recombinant human ROR
 - t LBD (Ligand Binding Domain) tagged with GST.
- Biotinylated SRC-1 coactivator peptide.
- Europium-labeled anti-GST antibody (Donor).
- Streptavidin-APC (Acceptor).
- Procedure:
 - Prepare assay buffer: 50 mM TRIS (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.
 - Incubate 5 nM ROR
 - t-GST with varying concentrations of the test compound for 15 min at RT.
 - Add mixture of 100 nM Biotin-SRC-1, 2 nM Eu-anti-GST, and 10 nM SA-APC.
 - Incubate for 1 hour at RT in the dark.
 - Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).
 - Data Analysis: Calculate the ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to determine

Protocol B: Human Th17 Differentiation Assay (Cellular)

This assay confirms the compound can penetrate the cell membrane and functionally inhibit cytokine production.

- Cells: Human CD4+ Naïve T cells (isolated from PBMCs).
- Differentiation Cocktail: Anti-CD3/CD28 beads, IL-1

, IL-6, IL-23, TGF-

.

- Procedure:
 - Seed 100,000 naïve T cells/well in 96-well plates.
 - Add Differentiation Cocktail to induce Th17 phenotype.
 - Treat cells with test compounds (0.1 nM – 10 M) in DMSO.
 - Incubate for 5-6 days at 37°C, 5% .
 - Collect supernatant.
 - Readout: Quantify IL-17A levels using ELISA or Homogeneous Time Resolved Fluorescence (HTRF).
 - Viability Check: Perform CellTiter-Glo assay on cells to ensure cytokine reduction is not due to cytotoxicity.

Data Analysis & Troubleshooting

Expected SAR Trends

When comparing the cyclopropyl amine linker to a standard ethyl/isopropyl linker, expect the following trends:

Parameter	Standard Linker (Isopropyl)	Cyclopropyl Amine Linker	Rationale
ROR t	~50-100 nM	< 20 nM	Reduced conformational entropy penalty upon binding.
Metabolic Stability ()	< 30 min (Microsomes)	> 60 min	Removal of abstractable H-atoms; steric hindrance of CYP access.
Solubility	Moderate	High	Basic amine maintains polarity; reduced lipophilicity (LogD).

Troubleshooting Guide

- Problem: Low yield in Curtius Rearrangement.
 - Solution: Ensure anhydrous conditions. Water reacts with isocyanate to form urea byproducts. Use fresh DPPA.
- Problem: Poor cellular potency despite good binding.
 - Solution: The cyclopropyl amine is basic (~9). If permeability is low, consider adding a fluorine to the adjacent phenyl ring to lower and improve membrane permeability.
- Problem: High cytotoxicity.
 - Solution: Verify purity. Trace amounts of organotin or copper (if using alternative coupling methods) can be toxic. Use the Curtius route (tin-free) as described.

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- ROR

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